molecular formula C13H9BrN2 B1373720 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 875639-71-7

5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1373720
CAS RN: 875639-71-7
M. Wt: 273.13 g/mol
InChI Key: OADRBDVURCEKRP-UHFFFAOYSA-N
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Description

“5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The molecular structure of “5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” can be found in various databases . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Protein Kinase Inhibitors: 5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is utilized as a synthetic intermediate in the creation of azaindole-based protein kinase inhibitors. These inhibitors play a crucial role in regulating various cellular processes and are pivotal in the treatment of diseases such as cancer .

Development of BCL-2 Inhibitors: This compound is used in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor. Venetoclax has shown promising results in achieving potent antitumor activity while sparing platelets, making it significant in cancer therapeutics .

Creation of PDK1 Inhibitors: It serves as a precursor in the development of PDK1 inhibitors. PDK1 is a kinase that is involved in the signaling pathways regulating cell growth and survival, thus its inhibitors are valuable for cancer research .

Synthesis of 7-Azaindole Derivatives: The compound is involved in the synthesis of various 7-azaindole derivatives through Suzuki coupling, which have shown activity as CDK9/Cyclin T and Haspin inhibitors, important for cell cycle regulation .

Role in Kinase Inhibitor Design: The azaindole framework, which includes 5-Bromo-3-phenyl-7-azaindole, is used in the design of kinase inhibitors targeting specific enzymes like Anaplasmic Lymphoma Kinase (ALK), which are pharmacologically involved in brain development and affect specific neurons in the nervous system .

Novel Synthetic Methods for Azaindoles: Recent developments have seen this compound at the center of novel synthetic methods for azaindole core units due to their interesting biochemical and biophysical properties .

This analysis highlights the diverse scientific research applications of 5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine across various fields, particularly in medicinal chemistry and drug development.

Tokyo Chemical Industry Co., Ltd. ChemicalBook Springer Link MDPI Royal Society of Chemistry Google Patents

properties

IUPAC Name

5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADRBDVURCEKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Synthesis routes and methods I

Procedure details

1.093 g (3.582 mmol) of 5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridinylamine was dissolved in 60 ml of anhydrous 1,4-dioxane, 800 μl of 70% aqueous perchloric acid was added and the mixture heated to 100° C. for 13 hours. The mixture was then cooled to room temperature and 3 ml of methylamine was added and the mixture evaporated to dryness. The resulting crude was crystallized from hot ethanol to afford 763 mg (2.79 mmol, 78% yield) of 5-bromo-3-phenylpyrrolo[2,3-b]pyridine as a beige-brown to brown crystalline solid. 1H-NMR (d6-DMSO) δ: 12.19 [1H] s, 8.44 [1H] d, 8.34 [1H] d, 7.97 [1H] d, 7.72 [2H] d(m), 7.45 [2H] t, 7.27 [1H] t(m). MS: m/z [MH+].
Name
5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridinylamine
Quantity
1.093 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.093 g (3.582 mmol) of 5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridylamine was dissolved in 60 ml of anhydrous 1,4-dioxane. 800 μl of 70% aqueous perchloric acid was added and the mixture heated to 100° C. for 13 hours. The mixture was then cooled to room temperature and 3 ml of triethylamine was added and the mixture evaporated to dryness. The resulting crude was crystallized from hot ethanol to afford 763 mg (2.79 mmol, 78% yield) of 5-bromo-3-phenylpyrrolo[2,3-b]pyridine as a beige-brown to brown crystalline solid. 1H-NMR (d6-DMSO) δ: 12.19 [1H] s, 8.44 [1H] d, 8.34 [1H] d, 7.97 [1H] d, 7.72 [2H] d(m), 7.45 [2H] t, 7.27 [1H] t(m). MS: m/z 273 [MH+].
Name
5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridylamine
Quantity
1.093 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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